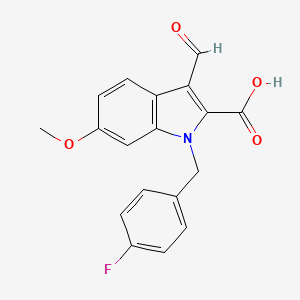
1-(4-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
The compound “1-(4-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a fluorobenzyl group attached to an indole ring, which is a common structure in many biologically active molecules . The presence of a carboxylic acid group suggests that it could participate in various chemical reactions, and the methoxy group could potentially influence the compound’s physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a fluorobenzyl group, a formyl group, and a methoxy group attached to the indole ring. The exact structure would depend on the positions of these groups on the indole ring .Chemical Reactions Analysis
The compound contains several functional groups (fluorobenzyl, formyl, methoxy, and carboxylic acid) that could potentially undergo various chemical reactions. For instance, the carboxylic acid group could participate in esterification or amide formation reactions. The formyl group could be involved in reactions typical for aldehydes, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The fluorobenzyl group could influence the compound’s lipophilicity, which might affect its absorption and distribution in the body .Applications De Recherche Scientifique
Synthesis and Structural Modification
- The synthesis of ellipticine, a potential anti-cancer agent, involves the reaction of 1-benzyl- and 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride, leading to the formation of 2-acylindole-3-carboxylic acids. This process highlights the utility of 1-(4-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid derivatives in synthesizing biologically significant compounds (Miki, Hachiken, & Yanase, 2001).
- 1-(4-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid can undergo structural modification to generate novel compounds. For instance, a study demonstrated the creation of new derivatives where the 1,3-diketo acid moiety was substituted with other functionalities, leading to potent HIV-1 integrase inhibitors (Ferro et al., 2009).
Chemical Characterization and Properties
- The chemical synthesis and characterization of various derivatives of 1-(4-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid have been studied. This includes the preparation of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid and the analysis of their crystal structures (Yin, Wang, Ma, & Wang, 2004).
- Another research focused on the synthesis of 5H-Benzo[b]carbazole- 6,11-diones from benzoylindolecarboxylic acids, showcasing the potential of 1-(4-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid in generating complex heterocyclic structures (Miki, Tsuzaki, & Matsukida, 2002).
Metabolic and Biological Studies
- A study on the metabolism of synthetic cannabinoids highlighted the role of 1-(4-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-3-carboxamide derivatives in the context of drug metabolism and pharmacokinetics. It evaluated the phase I metabolism of such compounds by incubating with human liver microsomes (Li et al., 2018).
Application in Drug Discovery
- The compound has been explored in the development of new inhibitors for HIV and hepatitis B. For example, a novel hepatitis B inhibitor featuring a similar structure was synthesized and evaluated for its anti-HBV activity, demonstrating the potential of such compounds in antiviral therapy (Ivashchenko et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-formyl-6-methoxyindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-24-13-6-7-14-15(10-21)17(18(22)23)20(16(14)8-13)9-11-2-4-12(19)5-3-11/h2-8,10H,9H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVIQNGRLJDZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)F)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



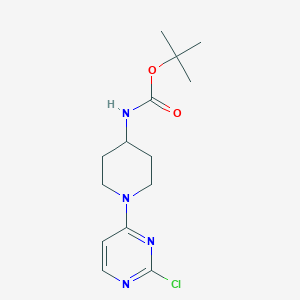
![4-Hydroxy-2'-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)sulfonyl]-4'-sulfobiphenyl-3-carboxylic acid](/img/structure/B1392601.png)
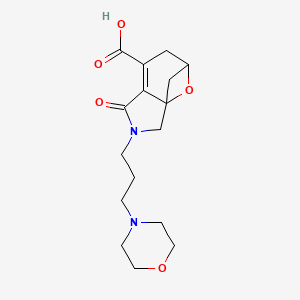
![{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B1392604.png)
![{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B1392607.png)

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392609.png)
![Ethyl 4-{[(4-chlorobenzyl)amino]methyl}-cyclohexanecarboxylate hydrochloride](/img/structure/B1392611.png)


![2-Isobutyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-amine](/img/structure/B1392615.png)
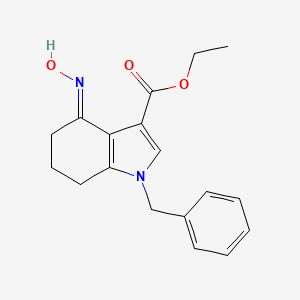
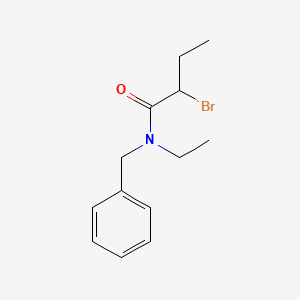
![1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride](/img/structure/B1392622.png)